molecular formula C7H7Cl2FN2O B1423059 2-chloro-4-fluoro-N'-hydroxybenzene-1-carboximidamide hydrochloride CAS No. 1311319-52-4

2-chloro-4-fluoro-N'-hydroxybenzene-1-carboximidamide hydrochloride

Cat. No. B1423059
CAS RN: 1311319-52-4
M. Wt: 225.04 g/mol
InChI Key: HYKAJYZVFOWPIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-fluoro-N’-hydroxybenzene-1-carboximidamide hydrochloride is a chemical compound with the molecular formula C7H7Cl2FN2O and a molecular weight of 225.05 . It is intended for research use only .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-chloro-4-fluoro-N’-hydroxybenzene-1-carboximidamide hydrochloride are not fully detailed in the search results. The compound has a molecular weight of 225.05 . Other properties such as boiling point and storage conditions are not specified .

Scientific Research Applications

  • Synthesis and Physical Properties Studies : Tudose et al. (2010) conducted a study on the synthesis of N-aryloxy-phthalimide derivatives, involving compounds like 2-chloro-4-fluoro-N'-hydroxybenzene-1-carboximidamide hydrochloride. They examined their physico-chemical properties and performed Quantitative Structure-Property Relationship (QSPR) studies (Tudose et al., 2010).

  • Material Science Applications : Xie et al. (2001) explored the use of similar compounds in the synthesis of soluble fluoro-polyimides, which are significant in material science for their thermal stability and moisture resistance properties (Xie et al., 2001).

  • Radiochemistry and Imaging : Huang et al. (2015) synthesized an (18) F-labeled compound using a derivative similar to this compound for positron emission tomography (PET) imaging, highlighting its potential in radiochemistry and medical imaging (Huang et al., 2015).

  • Organic Synthesis and Chemical Reactions : Manabe and Ishikawa (2008) investigated the ortho-selective cross-coupling of fluorobenzenes, which include compounds like this compound. This study contributes to the field of organic synthesis, particularly in the context of selective chemical reactions (Manabe & Ishikawa, 2008).

Safety and Hazards

The safety and hazards associated with 2-chloro-4-fluoro-N’-hydroxybenzene-1-carboximidamide hydrochloride are not specified in the search results . It’s important to handle all chemical compounds with appropriate safety measures.

properties

IUPAC Name

2-chloro-4-fluoro-N'-hydroxybenzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFN2O.ClH/c8-6-3-4(9)1-2-5(6)7(10)11-12;/h1-3,12H,(H2,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYKAJYZVFOWPIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)C(=NO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1F)Cl)/C(=N/O)/N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-chloro-4-fluoro-N'-hydroxybenzene-1-carboximidamide hydrochloride
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2-chloro-4-fluoro-N'-hydroxybenzene-1-carboximidamide hydrochloride
Reactant of Route 4
2-chloro-4-fluoro-N'-hydroxybenzene-1-carboximidamide hydrochloride

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